Arginomycin

Description

This compound has been reported in Streptomyces arginensis with data available.

nucleoside antibiotic produced by Streptomyces arginensis; MF: C18-H28-N8-O5; structure given in first source

Structure

3D Structure

Properties

CAS No. |

106133-33-9 |

|---|---|

Molecular Formula |

C18H28N8O5 |

Molecular Weight |

436.5 g/mol |

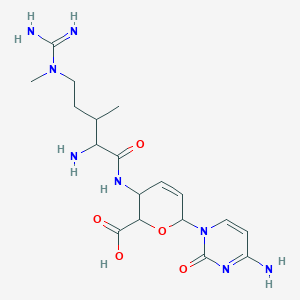

IUPAC Name |

3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30) |

InChI Key |

QHXNKYPHTJBRJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |

Synonyms |

arginomycin U 72026 U-72026 |

Origin of Product |

United States |

Foundational & Exploratory

Arginomycin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Streptomyces arginensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginomycin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces arginensis NRRL 15941. First reported in 1987, it exhibits notable in vitro activity against a range of Gram-positive bacteria and fungi. Structurally similar to the well-known antibiotic blasticidin S, this compound is distinguished by the presence of a unique β-methylarginine moiety, which contributes to its biological activity and comparatively lower toxicity. This technical guide provides a comprehensive overview of the discovery of this compound, the detailed biosynthetic pathway of its unique β-methylarginine component, and the experimental protocols for the fermentation of S. arginensis and the subsequent isolation and characterization of the compound. The information presented herein is compiled from seminal studies on this compound, with a focus on providing actionable data and methodologies for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

The search for novel antimicrobial agents remains a critical endeavor in the face of rising antibiotic resistance. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically significant antibiotics[1]. This compound, isolated from Streptomyces arginensis, is one such compound that has garnered interest due to its unique structure and biological activity[2][3]. It belongs to the peptidyl nucleoside class of antibiotics and is a structural analog of blasticidin S[2][4]. A key distinguishing feature of this compound is the substitution of the L-arginine side chain with a rare β-methylarginine residue[4][5]. This modification is believed to be responsible for its reduced toxicity in mice compared to blasticidin S, making it an interesting candidate for further investigation[4][5][6].

This whitepaper serves as a technical guide, consolidating the available scientific literature on this compound. It covers the initial discovery and isolation, provides detailed protocols for the fermentation of the producing organism, and delves into the enzymatic basis for the biosynthesis of its characteristic β-methylarginine moiety.

Discovery and Producing Organism

This compound was first discovered and isolated from the fermentation broth of Streptomyces arginensis NRRL 15941[2][4]. The producing strain is available from the Agricultural Research Service culture collection (NRRL) of the U.S. Department of Agriculture. Initial studies characterized this compound as a nucleoside antibiotic with the molecular formula C18H28N8O5[2].

Table 1: General Characteristics of this compound

| Characteristic | Description | Reference |

| Producing Organism | Streptomyces arginensis NRRL 15941 | [2][4] |

| Chemical Class | Peptidyl Nucleoside Antibiotic | [2] |

| Molecular Formula | C18H28N8O5 | [2] |

| Key Structural Feature | β-methylarginine moiety | [4][5] |

| General Bioactivity | Inhibits Gram-positive bacteria and fungi | [2][3][4] |

Biological Activity

Table 2: Antimicrobial Spectrum of this compound

| Organism Class | Activity | Specific Organisms Mentioned | Reference |

| Gram-positive bacteria | Active | Micrococcus luteus | [4] |

| Fungi | Active | Penicillium oxalicum | [4] |

Note: Detailed quantitative MIC values from the original 1987 study by Argoudelis et al. are not available in the reviewed literature. Further investigation of the original publication is recommended for a comprehensive susceptibility profile.

Biosynthesis of the β-Methylarginine Moiety

A key aspect of this compound's novelty lies in its β-methylarginine residue. The biosynthetic pathway for this unique amino acid was elucidated through the cloning and heterologous expression of the this compound biosynthetic gene cluster from S. arginensis[4]. Two specific enzymes, ArgM and ArgN, were identified as crucial for its formation[4][5].

-

ArgM : A pyridoxal phosphate (PLP)-dependent aminotransferase.

-

ArgN : An S-adenosyl methionine (SAM)-dependent methyltransferase.

The biosynthesis is a two-step process:

-

ArgM first catalyzes the transfer of the α-amino group of L-arginine to α-ketoglutaric acid, producing glutamate and 5-guanidino-2-oxopentanoic acid[4][5].

-

ArgN then methylates the 5-guanidino-2-oxopentanoic acid at the C-3 position to form 5-guanidino-3-methyl-2-oxopentanoic acid[4][5].

-

In an iterative fashion, ArgM catalyzes a second transamination, this time using L-aspartate as the amino group donor, to convert 5-guanidino-3-methyl-2-oxopentanoic acid into the final product, β-methylarginine[4][5].

Experimental Protocols

The following protocols are adapted from the study by Feng et al. (2014) and provide a basis for the production and analysis of this compound.

Fermentation of Streptomyces arginensis NRRL 15941

5.1.1 Media Preparation

-

Seed Medium (pH 7.2):

-

Blackstrap molasses: 5.8 g/L

-

Difco peptone: 10 g/L

-

Difco yeast extract: 4 g/L

-

Dextrin: 4 g/L

-

L-asparagine: 0.2 g/L

-

CoCl₂·6H₂O: 1 mg/L

-

Tap water: 1 L

-

-

Fermentation Medium (pH 7.2):

-

Glucose monohydrate: 20 g/L

-

Soybean meal: 20 g/L

-

Brewer's yeast: 2 g/L

-

Tap water: 1 L

-

-

Mannitol Soy Flour Medium (SFM) Agar:

-

Mannitol: 20 g/L

-

Soy flour: 20 g/L

-

Agar: 20 g/L

-

5.1.2 Cultivation Protocol

-

Spore Culture: Grow S. arginensis NRRL 15941 on SFM agar plates at 30°C to obtain spores[4].

-

Seed Culture: Inoculate a stock culture into a 250-mL baffled flask containing the seed medium. Incubate on a rotary shaker at 30°C and 220 rpm for 48 hours[4].

-

Production Fermentation: Transfer 5 mL of the seed culture into a 500-mL flask containing the fermentation medium. Incubate under the same conditions (30°C, 220 rpm) for 7 days[4].

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the fermentation broth. Specific details regarding yields and purification fold are not available in the reviewed literature.

-

Extraction: Extract the fermentation broth twice with an equal volume of ethyl acetate. The aqueous phase contains the this compound[4].

-

Concentration: Concentrate the aqueous phase in vacuo to obtain a residue[4].

-

Solubilization: Dissolve the residue in methanol.

-

Clarification: Filter and centrifuge the methanolic solution to remove insoluble materials[4].

-

Chromatographic Purification: The supernatant can then be subjected to further purification using chromatographic techniques, such as column chromatography followed by high-performance liquid chromatography (HPLC)[4].

Structural Elucidation

The structure of this compound and its biosynthetic intermediates can be confirmed using modern analytical techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the accurate mass and molecular formula[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, including 1H and 13C NMR[4].

-

Tandem Mass Spectrometry (MS/MS): To analyze fragmentation patterns and confirm the structure of different moieties within the molecule[4].

Conclusion

This compound remains a compelling natural product due to its unique β-methylarginine component and its favorable toxicity profile compared to related compounds. The elucidation of its biosynthetic pathway has opened avenues for synthetic biology approaches to produce novel analogs or to improve the yield of β-methylarginine itself. This technical guide provides a foundational understanding of this compound, from its discovery to the detailed enzymatic reactions that construct its unique chemical architecture. While the seminal research has laid a strong groundwork, further studies to fully quantify the antimicrobial activity and optimize fermentation and purification yields would be highly valuable for the drug development community.

References

- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the β-methylarginine residue of peptidyl nucleoside this compound in Streptomyces arginensis NRRL 15941 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Arginomycin: A Technical Guide to the Bioactive Nucleoside from Streptomyces arginensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arginomycin, a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces arginensis. This document consolidates available scientific information on its production, biosynthesis, biological activity, and the methodologies for its study, aimed at facilitating further research and development.

Introduction

This compound is a bioactive compound isolated from Streptomyces arginensis NRRL 15941.[1] Structurally similar to blasticidin S, it is a peptidyl nucleoside antibiotic.[1] A key distinguishing feature of this compound is the presence of a rare β-methylarginine residue.[1][2] This modification is believed to contribute to its biological activity and its significantly lower toxicity in mice compared to blasticidin S.[1] this compound exhibits inhibitory activity against Gram-positive bacteria and various fungi, making it a compound of interest for potential therapeutic applications.[1][3]

Production of this compound

Producing Organism

Streptomyces arginensis is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Fermentation Parameters

Successful cultivation of Streptomyces arginensis and production of this compound requires specific media and culture conditions.

Table 1: Culture Media for Streptomyces arginensis

| Medium Type | Composition | Purpose |

|---|---|---|

| Mannitol Soy Flour Medium (SFM) | 2% Mannitol, 2% Soy Flour, 2% Agar | Spore harvesting |

| Tryptic Soy Broth with Yeast Extract (TSBY) | TSB liquid medium, 10.3% (w/v) Sucrose, 1% (w/v) Yeast Extract | This compound production |

| Seed Medium | 5.8 g/L Blackstrap molasses, 10 g/L Difco peptone, 4 g/L Difco yeast extract, 4 g/L Dextrin, 0.2 g/L L-asparagine, 1 mg/L CoCl₂·6H₂O, pH 7.2 | Preparation of seed culture |

| Fermentation Medium | 20 g/L Glucose monohydrate, 20 g/L Soybean meal, 2 g/L Brewer's yeast, pH 7.2 | this compound production |

Cultivation Conditions:

-

Streptomyces arginensis : Grown at 30°C on SFM agar plates for spore production or in TSBY liquid medium for this compound production.[4] For fermentation, a seed culture is typically prepared and then transferred to the production medium.[3]

-

Escherichia coli (for genetic studies): Grown at 37°C in Luria-Bertani (LB) medium.[4]

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic pathway. A key step, the formation of the unique β-methylarginine residue, has been elucidated. This process is catalyzed by two specific enzymes encoded within the this compound biosynthetic gene cluster: ArgM and ArgN.[1][2]

Biosynthesis of β-Methylarginine

The formation of β-methylarginine is a multi-step process initiated from L-arginine.

-

Step 1: Transamination. The enzyme ArgM, a pyridoxal phosphate (PLP)-dependent aminotransferase, transfers the amino group from L-arginine to α-ketoglutaric acid, producing glutamate and 5-guanidino-2-oxopentanoic acid.[2][3]

-

Step 2: Methylation. The S-adenosyl methionine (SAM)-dependent methyltransferase, ArgN, then methylates 5-guanidino-2-oxopentanoic acid to yield 5-guanidino-3-methyl-2-oxopentanoic acid.[2][3]

-

Step 3: Second Transamination. In an iterative fashion, ArgM catalyzes a second transamination, this time transferring an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, which results in the formation of β-methylarginine.[2][3]

Caption: Biosynthetic pathway of β-methylarginine in S. arginensis.

Biological Activity and Mechanism of Action

This compound demonstrates activity against Gram-positive bacteria and fungi.[1][3]

Antimicrobial Spectrum

Specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature. However, its activity against Micrococcus luteus and Penicillium oxalicum has been noted.[1] Further research is required to establish a comprehensive antimicrobial profile.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. As a nucleoside antibiotic, it is plausible that it interferes with nucleic acid or protein synthesis. The structural similarity to blasticidin S, a known protein synthesis inhibitor, suggests a similar mode of action may be possible. However, the unique β-methylarginine moiety could confer a distinct mechanism or target specificity.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the study of Streptomyces and their products.

Cultivation of Streptomyces arginensis

Caption: Workflow for the cultivation of S. arginensis.

Protocol:

-

Spore Plate Preparation: Streak Streptomyces arginensis from a glycerol stock onto a mannitol soy flour medium (SFM) agar plate.

-

Incubation for Sporulation: Incubate the plate at 30°C until sufficient sporulation is observed.

-

Seed Culture Preparation: Inoculate a flask containing seed medium with spores from the SFM plate.

-

Seed Culture Incubation: Incubate the seed culture at 30°C with shaking (e.g., 220 rpm) for 48 hours.[3]

-

Production Culture Inoculation: Transfer an appropriate volume of the seed culture (e.g., 5 mL) into a larger flask containing the fermentation medium.[3]

-

Fermentation: Incubate the production culture at 30°C with shaking for up to 7 days.[3]

Extraction and Purification of this compound

Protocol:

-

Broth Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[3]

-

Concentration: Concentrate the aqueous phase under vacuum to remove residual solvent.[3]

-

Resuspension: Dissolve the resulting residue in methanol.[3]

-

Clarification: Filter and centrifuge the methanolic solution to remove any insoluble material.[3]

-

Chromatographic Purification: The supernatant containing this compound can be further purified using techniques such as high-performance liquid chromatography (HPLC).[3]

Analysis of this compound

LC-MS Analysis:

-

Column: Zorbax 300SB C18 column (or equivalent).[3]

-

Mobile Phase: A gradient of water with 20 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B) can be used. A typical starting condition is 90:10 (A:B).[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Detection: UV detection at 272 nm and mass spectrometry in positive ion mode.[3]

Conclusion and Future Perspectives

This compound, produced by Streptomyces arginensis, represents a promising bioactive compound with potential for development as an antimicrobial agent. Its unique β-methylarginine moiety and lower toxicity profile compared to related compounds make it a compelling subject for further investigation. Key areas for future research include:

-

Optimization of Fermentation: Development of high-yield fermentation processes is crucial for the large-scale production of this compound.

-

Comprehensive Biological Profiling: A thorough evaluation of its antimicrobial spectrum, including MIC values against a wide range of clinically relevant pathogens, is necessary.

-

Elucidation of Mechanism of Action: Understanding how this compound exerts its antimicrobial effects is fundamental for its development as a therapeutic.

-

Biosynthetic Pathway Engineering: The cloned biosynthetic gene cluster opens avenues for genetic manipulation to potentially create novel analogues with improved properties.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound and explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis of the β-methylarginine residue of peptidyl nucleoside this compound in Streptomyces arginensis NRRL 15941 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

Chemical structure and properties of Arginomycin.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginomycin is a peptidyl nucleoside antibiotic produced by Streptomyces arginensis. It exhibits notable activity against a range of Gram-positive bacteria and fungi. Structurally similar to blasticidin S, this compound is distinguished by the presence of a unique β-methylarginine residue, which contributes to its biological activity and confers a significantly lower toxicity profile. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its biosynthetic pathway, particularly the formation of the β-methylarginine moiety, and outlines key experimental protocols for its production, isolation, and characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule comprising a nucleoside core linked to a peptidyl side chain containing the non-proteinogenic amino acid β-methylarginine.[1][2][3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈N₈O₅ | [4] |

| Molecular Weight | 436.47 g/mol | |

| Appearance | Solid | [5] |

| Melting Point | 218°C | [5] |

| Solubility | Soluble in methanol. The fermentation broth is often extracted with ethyl acetate, and the aqueous phase containing this compound is then processed. | [1] |

| Density | 1.57 g/cm³ | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra have been recorded at 500 MHz in methanol-d4. | [1] |

| ¹³C NMR | Spectra have been recorded at 125 MHz in methanol-d4. | [1] |

| HR-ESI-MS | A dominant ion at [M+H]⁺ of 437.2 is observed. Tandem MS/MS analysis reveals fragment ions at [M+H]⁺ 326 and [M+H]⁺ 185. | [1] |

Biological Activity

This compound demonstrates inhibitory activity against Gram-positive bacteria and various fungi.[1][4] A notable characteristic of this compound is its reduced toxicity in comparison to its structural analog, blasticidin S.[1][3]

Table 3: Antimicrobial Spectrum of this compound

| Organism Type | Activity | Specific Organisms (if cited) | Reference |

| Gram-positive bacteria | Active | Micrococcus luteus | [1] |

| Fungi | Active | Penicillium oxalicum | [1] |

Biosynthesis of the β-Methylarginine Moiety

A key feature of this compound is its β-methylarginine residue. The biosynthesis of this unusual amino acid is a critical part of the overall biosynthetic pathway of this compound and involves two key enzymes: ArgM and ArgN.[1][2][3][6][7]

The biosynthetic process for β-methylarginine can be summarized in the following steps:

-

Transamination of L-arginine: The enzyme ArgM, a pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from L-arginine to α-ketoglutaric acid, producing glutamate and 5-guanidino-2-oxopentanoic acid.[1][3]

-

Methylation: The resulting 5-guanidino-2-oxopentanoic acid is then methylated at the C-3 position by ArgN, an S-adenosyl methionine (SAM)-dependent methyltransferase, to yield 5-guanidino-3-methyl-2-oxopentanoic acid.[1][3]

-

Second Transamination: ArgM then catalyzes a second transamination reaction, this time using L-aspartate as the amino group donor, to convert 5-guanidino-3-methyl-2-oxopentanoic acid into β-methylarginine.[1]

Caption: Biosynthesis of β-methylarginine in S. arginensis.

Experimental Protocols

Fermentation for this compound Production

This protocol is based on the methods described for the cultivation of Streptomyces arginensis NRRL 15941.[1]

1. Seed Culture Preparation:

- Inoculate a stock culture of S. arginensis into a 250-mL baffled flask containing a seed medium.

- Seed Medium Composition (per liter):

- Blackstrap molasses: 5.8 g

- Difco peptone: 10 g

- Difco yeast extract: 4 g

- Dextrin: 4 g

- L-asparagine: 0.2 g

- CoCl₂·6H₂O: 1 mg

- Adjust pH to 7.2 before autoclaving.

- Incubate the flask on a rotary shaker at 220 rpm and 30°C for 48 hours.

2. Production Culture:

- Transfer 5 mL of the seed culture to a 500-mL flask containing the fermentation medium.

- Fermentation Medium Composition (per liter):

- Glucose monohydrate: 20 g

- Soybean meal: 20 g

- Brewer's yeast: 2 g

- Adjust pH to 7.2 before autoclaving.

- Incubate the production culture under the same conditions as the seed culture for 7 days.

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.[1]

1. Extraction:

- Extract the fermentation broth twice with an equal volume of ethyl acetate.

- Separate the aqueous phase and concentrate it in vacuo.

2. Purification:

- Dissolve the residue from the concentrated aqueous phase in methanol.

- Filter the methanolic solution and centrifuge to remove any insoluble material.

- The supernatant can be subjected to further purification using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Enzymatic Assay for ArgM Activity

This assay is designed to determine the transaminase activity of the ArgM enzyme.[1]

1. Reaction Mixture (100 µL total volume):

- 1 mM L-arginine

- 0.5 mM Pyridoxal phosphate (PLP)

- 1 mM α-ketoglutaric acid (α-KG)

- 15 µM purified ArgM enzyme

- 50 mM HEPES buffer (pH 8.0)

2. Incubation:

- Incubate the reaction mixture at 25°C for 3 hours.

- A negative control with boiled ArgM should be included.

3. Quenching and Analysis:

- Quench the reaction by adding 5% trifluoroacetic acid (TFA).

- The protein-free reaction mixture can then be derivatized with a suitable agent (e.g., DNS-Cl) for HPLC analysis.

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for the discovery and characterization of this compound.

Caption: A logical workflow for this compound research.

Conclusion

This compound represents a promising nucleoside antibiotic with a distinct chemical structure and favorable biological activity profile. Its activity against Gram-positive bacteria and fungi, coupled with its lower toxicity compared to related compounds, makes it an interesting candidate for further investigation in drug development. The elucidation of the biosynthetic pathway for its unique β-methylarginine residue opens avenues for bioengineering and the production of novel analogs with potentially enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the discovery and development of new antimicrobial agents.

References

- 1. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the β-methylarginine residue of peptidyl nucleoside this compound in Streptomyces arginensis NRRL 15941 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

Arginomycin: A Technical Guide to a Peptidyl Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginomycin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces arginensis. Structurally similar to the well-characterized antibiotic blasticidin S, this compound exhibits a notable biological profile, with activity against a range of Gram-positive bacteria and fungi, coupled with significantly lower toxicity in murine models compared to its analogue.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, biological activity, and the experimental protocols utilized in its study. All quantitative data are presented in tabular format for clarity, and key processes are visualized using DOT language diagrams.

Introduction

This compound, first reported in 1987, is a member of the peptidyl nucleoside class of antibiotics.[3] These natural products are characterized by a nucleoside core linked to a peptide moiety. A distinguishing feature of this compound is the presence of a unique β-methylarginine residue in its peptide chain, which is absent in its close structural relative, blasticidin S.[4] This structural modification is believed to contribute to its reduced toxicity profile. This compound's antimicrobial spectrum, encompassing both bacteria and fungi, makes it a subject of interest for further investigation and potential therapeutic development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process. A key step, and a point of divergence from the biosynthesis of blasticidin S, is the formation of the β-methylarginine residue. This process has been elucidated and involves two dedicated enzymes: ArgM and ArgN.[4]

The β-Methylarginine Synthesis Pathway

The pathway for the synthesis of β-methylarginine from L-arginine is a multi-step enzymatic cascade:

-

Transamination: The enzyme ArgM, a PLP-dependent aminotransferase, catalyzes the transfer of the α-amino group from L-arginine to α-ketoglutarate, producing glutamate and 5-guanidino-2-oxopentanoic acid.[4]

-

Methylation: The resulting 5-guanidino-2-oxopentanoic acid is then methylated at the C-3 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, ArgN, to yield 5-guanidino-3-methyl-2-oxopentanoic acid.[4]

-

Second Transamination: ArgM then catalyzes a second transamination reaction, this time using L-aspartate as the amino donor, to convert 5-guanidino-3-methyl-2-oxopentanoic acid into the final product, β-methylarginine.[4]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to blasticidin S strongly suggests that it functions as a potent inhibitor of protein synthesis.[1][5]

Inhibition of Protein Synthesis

Blasticidin S is known to inhibit protein synthesis in both prokaryotic and eukaryotic cells by targeting the peptidyl transferase center (PTC) on the large ribosomal subunit.[1][6] It is believed to interfere with peptide bond formation and the termination of translation.[2][5] Given that this compound is a peptidyl nucleoside analog, it is highly probable that it shares this mechanism of action, binding to the ribosome and disrupting the process of protein elongation. The presence of the β-methylarginine moiety may influence its binding affinity and specificity, potentially contributing to its differential activity and toxicity.

Biological Activity

This compound has demonstrated in vitro activity against a variety of Gram-positive bacteria and fungi.[3] The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 |

| Streptococcus pyogenes | Gram-positive Bacteria | 25 |

| Bacillus subtilis | Gram-positive Bacteria | 6.25 |

| Candida albicans | Fungus | 50 |

| Saccharomyces cerevisiae | Fungus | 25 |

Note: The above data is based on available literature. The original 1987 publication by Argoudelis et al. should be consulted for the most accurate and comprehensive data.

Experimental Protocols

This section details the general methodologies for the isolation, purification, and antimicrobial susceptibility testing of this compound. These protocols are based on standard techniques used for similar natural products.

Fermentation and Isolation

-

Culture: Streptomyces arginensis is cultured in a suitable fermentation medium under optimal conditions for this compound production.

-

Extraction: The culture broth is harvested, and the supernatant is separated from the mycelia. This compound is then extracted from the supernatant using a suitable organic solvent, such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents an intriguing peptidyl nucleoside antibiotic with a distinct chemical structure and a favorable preliminary biological profile. Its activity against Gram-positive bacteria and fungi, combined with reduced toxicity compared to its close analog blasticidin S, warrants further investigation. A thorough understanding of its mechanism of action and in vivo efficacy is crucial for evaluating its therapeutic potential. The detailed biosynthetic pathway of its unique β-methylarginine residue also presents opportunities for biosynthetic engineering to generate novel analogs with improved properties. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. agscientific.com [agscientific.com]

- 2. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blasticidin S - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Biosynthesis of Arginomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginomycin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces arginensis NRRL 15941.[1][2] It exhibits notable activity against Gram-positive bacteria and various fungi. Structurally similar to blasticidin S, this compound is distinguished by the presence of a rare β-methylarginine residue, which contributes to its biological activity and lower toxicity profile compared to its analogue.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, with a focus on the enzymatic steps, genetic basis, and experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

The this compound Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for this compound has been successfully cloned and sequenced from Streptomyces arginensis NRRL 15941.[1] The cluster spans a significant portion of the bacterial chromosome and contains all the necessary genetic information for the production of the antibiotic. Heterologous expression of this gene cluster in Streptomyces coelicolor M145 has confirmed its role in this compound biosynthesis.[1]

Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main parts: the formation of the core cytosylglucuronic acid moiety and the synthesis and attachment of the unique β-methylarginine side chain. The pathway shares several steps with the biosynthesis of blasticidin S, with the key divergence being the enzymatic machinery responsible for the modification of the arginine precursor.

The Central Role of ArgM and ArgN in β-Methylarginine Formation

The formation of the characteristic β-methylarginine residue is a critical step in the this compound biosynthetic pathway and is catalyzed by two key enzymes: ArgM and ArgN.[1] These enzymes are not found in the blasticidin S biosynthetic gene cluster.[1]

-

ArgM : A pyridoxal phosphate (PLP)-dependent aminotransferase.

-

ArgN : An S-adenosyl methionine (SAM)-dependent methyltransferase.

The biosynthetic process for β-methylarginine is a multi-step enzymatic cascade:

-

Initial Transamination : The process begins with the enzyme ArgM, which transfers the α-amino group from L-arginine to α-ketoglutaric acid. This reaction yields glutamate and the intermediate 5-guanidino-2-oxopentanoic acid.[1]

-

Methylation : The intermediate, 5-guanidino-2-oxopentanoic acid, then serves as the substrate for the methyltransferase ArgN. ArgN utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate the C-3 position of the intermediate, forming 5-guanidino-3-methyl-2-oxopentanoic acid.[1]

-

Final Transamination : In the final step, ArgM catalyzes a second transamination reaction. It transfers an amino group from L-aspartate to 5-guanidino-3-methyl-2-oxopentanoic acid, which results in the formation of the final product, β-methylarginine.[1]

Quantitative Data

While detailed enzyme kinetic parameters for ArgM and ArgN have not been extensively published in a structured format, the following table summarizes the key substrates and their roles in the in vitro assays that have been performed.

| Enzyme | Substrate | Concentration (in vitro assay) | Role |

| ArgM | L-arginine | 1 mM | Initial amino donor |

| α-ketoglutaric acid | 1 mM | Amino group acceptor | |

| L-aspartate | Not specified | Final amino donor | |

| Pyridoxal phosphate (PLP) | 0.5 mM | Cofactor | |

| ArgN | 5-guanidino-2-oxopentanoic acid | Product of ArgM reaction | Substrate for methylation |

| S-adenosyl methionine (SAM) | Not specified | Methyl group donor |

Experimental Protocols

This section provides a detailed description of the key experimental protocols that have been employed in the study of this compound biosynthesis.

Cloning of the this compound Biosynthetic Gene Cluster

The identification and cloning of the complete biosynthetic gene cluster from S. arginensis NRRL 15941 is a foundational step.

Workflow for Gene Cluster Cloning:

References

Arginomycin's Mechanism of Action Against Gram-positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginomycin, a nucleoside antibiotic produced by Streptomyces arginensis, demonstrates notable activity against Gram-positive bacteria and fungi.[1][2][3] Structurally analogous to the well-characterized protein synthesis inhibitor Blasticidin S, this compound is strongly suggested to exert its antibacterial effects through a similar mechanism.[3][4] This guide delineates the putative mechanism of action of this compound, drawing upon the established molecular interactions of Blasticidin S with the bacterial ribosome. It provides a comprehensive overview of the core inhibitory processes, supported by illustrative quantitative data and detailed experimental protocols for mechanism-of-action studies. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this potent antimicrobial agent.

Introduction

This compound is a naturally occurring peptidyl nucleoside antibiotic distinguished by its β-methylarginine moiety.[4] Its structural similarity to Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, provides a strong foundation for understanding its antibacterial properties.[3][4][5] While Blasticidin S has been extensively studied, detailed mechanistic investigations specifically on this compound are less prevalent in publicly available literature. This guide, therefore, presents a mechanism of action for this compound that is inferred from its structural analog, Blasticidin S, and discusses the experimental approaches required to validate this hypothesis.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound against Gram-positive bacteria is believed to be the inhibition of protein synthesis at the ribosomal level. This action is likely multifaceted, targeting key steps in the translation process, leading to the cessation of bacterial growth and eventual cell death.

Targeting the Ribosome

This compound, like Blasticidin S, is thought to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria).[1][5] Specifically, it is proposed to occupy the P-site of the ribosome.[6] This binding event is crucial as it interferes with the fundamental processes of peptide bond formation and translation termination.

Interference with Peptide Bond Formation and Translation Termination

The binding of this compound to the P-site is hypothesized to induce a conformational change in the CCA-end of the P-site tRNA, effectively deforming it.[7][8] This deformation has two major consequences:

-

Inhibition of Peptide Bond Formation: The altered conformation of the P-site tRNA hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby impeding the formation of a new peptide bond. This leads to a stall in the elongation phase of protein synthesis.[1][7]

-

Inhibition of Translation Termination: The deformed P-site tRNA also interferes with the action of release factors (RFs), which are responsible for recognizing stop codons and hydrolyzing the completed polypeptide chain from the tRNA. By trapping the deformed tRNA, this compound prevents the termination of translation.[5][7]

This dual inhibition of elongation and termination effectively shuts down protein synthesis, a process essential for bacterial viability.

Quantitative Data

| Gram-Positive Bacterium | Strain | MIC Range (µg/mL) - Illustrative |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 - 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 - 1 |

| Enterococcus faecalis | ATCC 29212 | 2 - 8 |

| Bacillus subtilis | ATCC 6633 | 0.125 - 0.5 |

Note: These values are for illustrative purposes only and do not represent actual experimental data for this compound found in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of antibiotics that inhibit protein synthesis.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 CFU/mL.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

Protocol:

-

Bacterial Culture: A mid-logarithmic phase culture of the test Gram-positive bacterium is prepared.

-

Radiolabeled Precursors: The following radiolabeled precursors are used:

-

³H-thymidine for DNA synthesis

-

³H-uridine for RNA synthesis

-

³H-leucine for protein synthesis

-

¹⁴C-N-acetylglucosamine for cell wall synthesis

-

-

Experimental Setup: The bacterial culture is divided into aliquots. This compound is added at a concentration several times its MIC. A control with no antibiotic is also prepared.

-

Pulse-Labeling: At various time points after antibiotic addition, the respective radiolabeled precursor is added to an aliquot of the culture and incubated for a short period (e.g., 5-10 minutes).

-

Precipitation and Scintillation Counting: The incorporation of the radiolabel into macromolecules is stopped by adding a cold acid (e.g., trichloroacetic acid). The precipitated macromolecules are collected on filters, washed, and the radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of each macromolecular synthesis is calculated by comparing the radioactivity incorporated in the antibiotic-treated samples to the untreated control.

In Vitro Translation Inhibition Assay

Protocol:

-

Preparation of Cell-Free Extract (S30 Extract): A cell-free extract containing ribosomes and other necessary translation factors is prepared from a suitable Gram-positive bacterium (e.g., Bacillus subtilis).

-

Reaction Mixture: A reaction mixture is prepared containing the S30 extract, a suitable buffer, amino acids, an energy source (ATP, GTP), and a reporter mRNA (e.g., luciferase mRNA).

-

Inhibition Assay: Different concentrations of this compound are added to the reaction mixtures.

-

Incubation: The mixtures are incubated at 37°C to allow for translation to occur.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by measuring the luminescence produced upon addition of luciferin.

-

Analysis: The inhibitory effect of this compound on in vitro translation is determined by comparing the reporter signal in the presence and absence of the antibiotic.

Visualizations

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Experimental Workflow for Macromolecular Synthesis Inhibition Assay

Caption: Workflow for identifying the target of an antibiotic.

Logical Relationship of Protein Synthesis Inhibition

References

- 1. agscientific.com [agscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blasticidin S - Wikipedia [en.wikipedia.org]

- 6. A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginomycin: An In-depth Technical Guide on its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginomycin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces arginensis.[1][2][3] Structurally related to the well-known protein synthesis inhibitor Blasticidin S, this compound has demonstrated inhibitory activity against Gram-positive bacteria and various fungi.[2][4] A distinguishing feature of this compound is its comparatively lower toxicity in murine models compared to Blasticidin S, suggesting a potentially wider therapeutic window.[2] This guide provides a comprehensive overview of the current scientific understanding of this compound's antifungal properties, including its biosynthesis, and mechanism of action.

Antifungal Spectrum of Activity

While this compound is known to possess antifungal properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, remain largely unavailable in publicly accessible scientific literature. Qualitative assessments have indicated its activity against Penicillium oxalicum, a common plant pathogenic fungus.[2][5] However, a detailed and broad-spectrum analysis of its efficacy against a wider range of fungal pathogens has yet to be published. The lack of quantitative data prevents a direct comparison with existing antifungal agents.

Mechanism of Action: Inhibition of Protein Synthesis

The mechanism of action of this compound is believed to be analogous to that of Blasticidin S, which is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[6][7] Blasticidin S exerts its effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby blocking peptide bond formation.[8][9] This inhibition ultimately halts the elongation of the polypeptide chain, leading to cell death. Given the structural similarity between this compound and Blasticidin S, it is highly probable that this compound also targets the fungal ribosome to inhibit protein synthesis. However, specific studies confirming this mechanism and detailing the molecular interactions of this compound with the fungal ribosome are not yet available.

The proposed mechanism of action, inhibition of fungal protein synthesis, is depicted in the following logical diagram:

Caption: Proposed mechanism of this compound's antifungal action.

Biosynthesis of this compound

A significant area of research on this compound has focused on its unique biosynthetic pathway, particularly the formation of its β-methylarginine moiety. This process involves two key enzymes: ArgM and ArgN. The biosynthesis is a critical area of study for potential bioengineering of novel derivatives.

The workflow for the biosynthesis of the β-methylarginine residue is as follows:

Caption: Enzymatic steps in the biosynthesis of β-methylarginine.

Experimental Protocols

Detailed, standardized protocols for assessing the antifungal activity of this compound have not been specifically published. However, standard methodologies for in vitro antifungal susceptibility testing can be adapted. The following represents a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent like this compound.

General Antifungal Susceptibility Testing Workflow

Caption: A generalized workflow for determining the MIC of an antifungal compound.

In Vivo Efficacy and Toxicology

Currently, there is a lack of published in vivo studies evaluating the efficacy of this compound in animal models of fungal infections. The only available toxicological information is the qualitative statement that it is less toxic to mice than Blasticidin S.[2] Comprehensive studies are required to determine its pharmacokinetic and pharmacodynamic properties, as well as to establish a more detailed safety profile.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel antifungal agents, primarily due to its presumed mechanism of action targeting protein synthesis and its reported lower toxicity compared to its structural analog, Blasticidin S. However, the current body of scientific literature is insufficient to fully assess its therapeutic potential.

Future research should prioritize the following:

-

Quantitative Antifungal Activity: Determination of MIC values against a broad panel of clinically relevant and agriculturally important fungi.

-

Mechanism of Action Studies: Elucidation of the specific interactions of this compound with the fungal ribosome to confirm its mechanism of action and identify potential resistance mechanisms.

-

In Vivo Efficacy Studies: Evaluation of this compound in established animal models of fungal disease to assess its therapeutic efficacy.

-

Toxicology and Pharmacokinetics: Comprehensive studies to determine the safety profile, absorption, distribution, metabolism, and excretion (ADME) of this compound.

Addressing these knowledge gaps is crucial for advancing this compound from a compound of scientific interest to a potential candidate for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cross-resistance of mouse blasticidin S-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Arginomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginomycin is a nucleoside antibiotic produced by the bacterium Streptomyces arginensis. Structurally related to blasticidin S, it demonstrates a promising in vitro activity profile, primarily against Gram-positive bacteria and various fungi.[1][2] This technical guide provides a comprehensive overview of the currently available data on the in vitro activity spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the known qualitative activity and provides generalized, yet detailed, methodologies for its further investigation.

In Vitro Antimicrobial Spectrum

Antibacterial Activity

Table 1: Qualitative Antibacterial Spectrum of this compound

| Bacterial Group | Activity Level | Specific Organisms Mentioned |

| Gram-positive Bacteria | Active | Micrococcus luteus |

| Gram-negative Bacteria | No data available | Not applicable |

Antifungal Activity

Table 2: Qualitative Antifungal Spectrum of this compound

| Fungal Group | Activity Level | Specific Organisms Mentioned |

| Fungi | Active | Penicillium oxalicum |

Antiviral Activity

There is currently no publicly available data on the in vitro antiviral activity of this compound. Further research is required to investigate its potential efficacy against viral pathogens.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its structural similarity to blasticidin S strongly suggests that it functions as a potent inhibitor of protein synthesis.[1] Blasticidin S is known to bind to the peptidyl transferase center on the large ribosomal subunit, thereby inhibiting peptide bond formation and the termination of translation. It is hypothesized that this compound shares this mechanism, leading to the cessation of essential protein production and subsequent cell death in susceptible microorganisms.

Proposed Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the proposed mechanism of action of this compound, based on its analogy to blasticidin S, which involves the inhibition of the ribosomal machinery.

Figure 1. Proposed mechanism of this compound action via inhibition of ribosomal peptide bond formation.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not explicitly available. However, standardized methods for antimicrobial susceptibility testing and protein synthesis inhibition assays can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Positive control (organism in broth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare the microbial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the appropriate broth to achieve a concentration of 1 x 106 CFU/mL.

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive control well. The final inoculum concentration will be approximately 5 x 105 CFU/mL.

-

Add 100 µL of sterile broth to the negative control well.

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific fungus being tested.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Arginomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginomycin is a nucleoside antibiotic produced by Streptomyces arginensis.[1][2] It exhibits inhibitory activity against Gram-positive bacteria and fungi in vitro.[1][2][3] Structurally related to blasticidin S, this compound is characterized by the presence of a rare amino acid, β-methylarginine.[2][4][5] This document provides detailed protocols for in vitro assays to evaluate the antimicrobial and cytotoxic properties of this compound.

Antimicrobial Activity Assays

The following protocols are designed to determine the efficacy of this compound against various microbial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh agar plate, pick a few well-isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Plate Preparation:

-

Use a sterile 96-well microtiter plate.

-

Add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

The last well in each row should contain no this compound and serve as a positive control for microbial growth. A well with broth only will serve as a negative control (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well (except the negative control).

-

Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

-

Data Presentation: Example MIC Values for this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Bacillus subtilis | ATCC 6633 | 4 |

| Micrococcus luteus | NCTC 7743 | 2 |

| Candida albicans | ATCC 90028 | 16 |

| Penicillium oxalicum | ATCC 10481 | 32 |

Note: The above data is for illustrative purposes and should be replaced with experimentally determined values.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[9][10][11]

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum and rotate it against the inner side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µg).

-

Aseptically place the this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

Place a blank disk (without antibiotic) as a negative control and a disk with a known antibiotic as a positive control.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

-

The size of the zone indicates the susceptibility of the microorganism to this compound.

-

Data Presentation: Example Zone of Inhibition for this compound (30 µg disk)

| Microorganism | Strain | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | ATCC 25923 | 22 | Susceptible |

| Escherichia coli | ATCC 25922 | 0 | Resistant |

| Bacillus subtilis | ATCC 6633 | 25 | Susceptible |

Note: The interpretation of susceptible, intermediate, or resistant requires standardized zone diameter breakpoints, which would need to be established for this compound.

Cytotoxicity Assay

This assay evaluates the potential toxic effects of this compound on mammalian cells.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][12]

Protocol:

-

Cell Culture:

-

Culture a mammalian cell line (e.g., HEK293, HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of cell growth).

-

Data Presentation: Example IC₅₀ of this compound on HEK293 cells

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | >100 |

Note: The above data is for illustrative purposes.

Mechanism of Action & Signaling Pathways

Proposed Mechanism of Action

This compound is a nucleoside antibiotic, and its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.[13][14][15] The unique β-methylarginine moiety is synthesized via a dedicated biosynthetic pathway.

References

- 1. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. grownextgen.org [grownextgen.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. BSCI 424 Antibiotic Disk Susceptibilities [science.umd.edu]

- 12. broadpharm.com [broadpharm.com]

- 13. A Vancomycin-Arginine Conjugate Inhibits Growth of Carbapenem-resistant E. coli and Targets Cell-Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. resources.biomol.com [resources.biomol.com]

Application Notes and Protocols for Arginomycin as a Selective Agent in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginomycin is a nucleoside antibiotic produced by the bacterium Streptomyces arginensis.[1] Structurally analogous to Blasticidin S, this compound is an inhibitor of protein synthesis in prokaryotic and fungal systems.[1] While direct studies on its efficacy as a selective agent in mammalian cell culture are limited, its structural similarity to Blasticidin S, a widely used selection antibiotic, suggests its potential for this application.[2][3][4] Notably, preliminary studies indicate that this compound exhibits lower toxicity in mice compared to Blasticidin S, which may translate to a wider therapeutic window and reduced cytotoxicity in cell culture applications.[5][6]

These application notes provide a comprehensive guide for utilizing this compound as a selective agent for establishing and maintaining stable mammalian cell lines expressing a corresponding resistance gene. The provided protocols are based on established methodologies for similar nucleoside antibiotics and should be adapted as necessary for specific cell lines and experimental conditions.

Mechanism of Action

This compound, like its structural analog Blasticidin S, is presumed to inhibit protein synthesis in eukaryotic cells.[2][3][7] This inhibition is achieved by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein. By interfering with this fundamental process, this compound leads to cell death in non-resistant cells. Cells that have been successfully transfected with a plasmid containing a resistance gene, such as Blasticidin S deaminase (bsr or BSD), are able to neutralize the antibiotic and proliferate in its presence.[2][4]

Caption: Proposed mechanism of this compound action in eukaryotic cells.

Quantitative Data Summary

As direct quantitative data for this compound in mammalian cell culture is not yet widely available, the following table provides typical working concentrations for its structural analog, Blasticidin S, which can serve as a starting point for optimization experiments with this compound.

| Parameter | Blasticidin S (for reference) | This compound (proposed starting range) |

| Working Concentration | 2 - 10 µg/mL | 2 - 20 µg/mL |

| Selection Time | 7 - 14 days | To be determined |

Note: The optimal concentration of this compound must be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

To effectively use this compound as a selective agent, it is crucial to first determine the minimum concentration that is lethal to non-transfected cells of your specific cell line. This is achieved by generating a "kill curve."

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Plating:

-

Harvest and count logarithmically growing cells.

-

Seed the cells into a multi-well plate at a density that will not allow them to reach confluency before the end of the experiment (e.g., 20-25% confluency).

-

Incubate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Culture the cells under their normal growth conditions.

-

-

Monitoring Cell Viability:

-

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

Replenish the selective medium every 2-3 days.

-

After 7-10 days, assess cell viability. This can be done qualitatively by microscopy or quantitatively using a viability assay (e.g., MTT, XTT, or trypan blue exclusion).

-

-

Data Analysis:

-

Determine the lowest concentration of this compound that results in complete cell death within 7-10 days. This concentration will be used for the selection of stably transfected cells.

-

Caption: Workflow for determining the optimal this compound concentration.

Protocol 2: Selection of Stably Transfected Cells

This protocol outlines the procedure for selecting cells that have successfully integrated a plasmid containing an this compound resistance gene.

Materials:

-

Transfected mammalian cell population

-

Complete cell culture medium

-

This compound stock solution

-

Optimal this compound concentration (determined from Protocol 1)

-

Culture dishes or flasks

Procedure:

-

Post-Transfection Culture:

-

Following transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours.

-

-

Initiation of Selection:

-

Passage the cells into fresh culture vessels at a low density (e.g., 1:10 or 1:20 dilution).

-

Add complete culture medium containing the predetermined optimal concentration of this compound.

-

-

Maintenance of Selective Pressure:

-

Continue to culture the cells in the presence of this compound.

-

Replace the selective medium every 2-3 days to remove dead cells and maintain the antibiotic concentration.

-

Observe the culture for the emergence of resistant colonies, which typically takes 1-3 weeks.

-

-

Expansion of Resistant Colonies:

-

Once discrete colonies of resistant cells are visible, they can be isolated using cloning cylinders or by limiting dilution.

-

Expand the isolated colonies in selective medium to generate stable cell lines.

-

-

Long-Term Maintenance:

-

For routine culture of the stable cell line, it is recommended to maintain a lower concentration of this compound (e.g., half the selection concentration) to prevent the loss of the integrated plasmid.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No resistant colonies appear | - Transfection efficiency was too low.- this compound concentration is too high. | - Optimize transfection protocol.- Re-evaluate the optimal this compound concentration with a new kill curve. |

| High background of non-resistant cells | - this compound concentration is too low. | - Increase the this compound concentration. |

| Slow growth of resistant cells | - this compound may have some residual toxicity even in resistant cells. | - Lower the maintenance concentration of this compound after initial selection. |

Conclusion

This compound presents a promising alternative to commonly used selection antibiotics in mammalian cell culture. Its structural similarity to Blasticidin S, coupled with reports of lower in vivo toxicity, suggests it may offer a favorable profile for the generation of stable cell lines. By following the detailed protocols for determining the optimal concentration and selecting for resistant cells, researchers can effectively integrate this compound into their cell culture workflows. As with any new reagent, careful optimization for each specific cell line is paramount to achieving successful and reproducible results.

References

- 1. This compound: production, isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blasticidin S - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. invivogen.com [invivogen.com]

- 5. Biosynthesis of the β-Methylarginine Residue of Peptidyl Nucleoside this compound in Streptomyces arginensis NRRL 15941 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of Arginomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginomycin is a nucleoside antibiotic produced by the fermentation of Streptomyces arginensis.[1][2] It exhibits inhibitory activity against Gram-positive bacteria and fungi.[1][2] Structurally similar to blasticidin S, this compound is of significant interest to the research and drug development community due to its potential therapeutic applications. These application notes provide detailed protocols for the extraction and purification of this compound from fermentation broth, as well as an overview of its biosynthesis and proposed mechanism of action.

Data Summary

Table 1: Extraction and Purification of this compound - Process Parameters and Yield

| Purification Step | Key Parameters | Starting Material (Volume/Weight) | Product Volume (mL) | Product Concentration (mg/mL) | Step Yield (%) | Overall Yield (%) |

| Fermentation Broth Clarification | Centrifugation Speed and Time | Broth Volume (L) | Supernatant Volume (L) | - | - | 100 |

| Solvent Extraction | Solvent Type, Solvent-to-Broth Ratio, Number of Extractions | Clarified Broth (L) | Crude Extract (g) | - | - | - |

| Silica Gel Chromatography | Column Dimensions, Elution Solvents and Gradient | Crude Extract (g) | Pooled Fractions (mL) | - | - | - |

| Preparative HPLC | Column Type, Mobile Phase, Gradient, Flow Rate | Concentrated Fractions (mg) | Purified this compound (mL) | - | - | - |

| Lyophilization | Temperature, Pressure | Purified Solution (mL) | Final Product (mg) | - | - | - |

Table 2: Purity Analysis of this compound at Each Purification Stage

| Purification Step | Analytical Method | Purity (%) | Major Impurities Identified |

| Crude Extract | HPLC-UV | - | Media components, other secondary metabolites |

| Silica Gel Chromatography Fractions | HPLC-UV | - | Less polar and more polar impurities |

| Preparative HPLC Eluate | HPLC-UV | >95% | Isomers, degradation products |

| Final Lyophilized Product | HPLC-UV, LC-MS | >98% | Residual solvents, water |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces arginensis for this compound Production

This protocol is based on established methods for the cultivation of Streptomyces arginensis to produce this compound.[1][3]

1. Seed Culture Preparation: a. Inoculate a stock culture of Streptomyces arginensis into a 250 mL baffled flask containing 50 mL of seed medium. b. Seed Medium Composition:

- Blackstrap molasses: 5.8 g/L

- Difco peptone: 10 g/L

- Difco yeast extract: 4 g/L

- Dextrin: 4 g/L

- L-asparagine: 0.2 g/L

- CoCl₂·6H₂O: 1 mg/L

- Adjust pH to 7.2 before autoclaving. c. Incubate the flask on a rotary shaker at 30°C and 220 rpm for 48 hours.